1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one 1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17639767
InChI: InChI=1S/C10H8OS2/c1-7(11)10-8(4-6-13-10)9-3-2-5-12-9/h2-6H,1H3
SMILES:
Molecular Formula: C10H8OS2
Molecular Weight: 208.3 g/mol

1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one

CAS No.:

Cat. No.: VC17639767

Molecular Formula: C10H8OS2

Molecular Weight: 208.3 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one -

Specification

Molecular Formula C10H8OS2
Molecular Weight 208.3 g/mol
IUPAC Name 1-(3-thiophen-2-ylthiophen-2-yl)ethanone
Standard InChI InChI=1S/C10H8OS2/c1-7(11)10-8(4-6-13-10)9-3-2-5-12-9/h2-6H,1H3
Standard InChI Key HKQUXXDCOLIQMI-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=C(C=CS1)C2=CC=CS2

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of two thiophene rings connected at the 3-position of one ring and the 2-position of the other, with an acetyl group (C=O\text{C=O}) attached to the latter (Figure 1). This arrangement creates a conjugated system where the sulfur atoms’ lone pairs and the ketone’s electron-withdrawing properties influence electronic delocalization. The planar geometry of the thiophene rings facilitates π-π stacking interactions, a feature relevant to materials science applications .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC10H8OS2\text{C}_{10}\text{H}_8\text{OS}_2
Molecular Weight208.3 g/mol
CAS Number2138334-10-6
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Electronic and Spectroscopic Features

The conjugated thiophene system and acetyl group contribute to distinct spectroscopic signatures:

  • UV-Vis Spectroscopy: Expected absorption in the 250–300 nm range due to π→π* transitions.

  • IR Spectroscopy: Strong C=O\text{C=O} stretch near 1700 cm1^{-1} and aromatic C-S\text{C-S} vibrations at 600–800 cm1^{-1} .

  • NMR: Protons on the thiophene rings would resonate between δ 6.8–7.5 ppm, while the acetyl methyl group would appear near δ 2.5 ppm .

Synthetic Routes and Methodological Considerations

Friedel-Crafts Acylation

A plausible synthesis involves Friedel-Crafts acylation of 3-(thiophen-2-yl)thiophene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3\text{AlCl}_3):

3-(Thiophen-2-yl)thiophene+CH3COClAlCl31-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one+HCl\text{3-(Thiophen-2-yl)thiophene} + \text{CH}_3\text{COCl} \xrightarrow{\text{AlCl}_3} \text{1-[3-(Thiophen-2-yl)thiophen-2-yl]ethan-1-one} + \text{HCl}

This method parallels the acylation of simpler thiophene derivatives .

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could assemble the bicyclic framework. For example:

  • Bromination of 3-acetylthiophene at the 2-position.

  • Coupling with thiophen-2-ylboronic acid under Pd catalysis .

Table 2: Comparative Synthesis Yields for Analogous Compounds

SubstrateMethodYield (%)Reference
3-(Thiophen-2-yl)propanolBorane reduction97
Difluoromethyl ketonesFluorination80

Physicochemical Stability and Reactivity

Thermal and Chemical Stability

While experimental data are sparse, the compound’s stability can be inferred from related structures:

  • Thermal Stability: Likely stable up to 150°C, decomposing via cleavage of the acetyl group.

  • Chemical Reactivity: The ketone is susceptible to nucleophilic attack (e.g., Grignard reagents), and the thiophene rings may undergo electrophilic substitution (e.g., nitration) .

Solubility and LogP

Predicted solubility in organic solvents (e.g., THF, DCM) aligns with its hydrophobic nature. Calculated LogP values (~1.95) suggest moderate lipophilicity, suitable for membrane permeability in drug design .

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